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2-Methylpyrrolo[2,1-f][1,2,4]triazin-

4(1H)-one

Cat. No.: B1417662 Get Quote

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered

significant attention in medicinal chemistry due to its structural resemblance to purine

nucleosides and its versatile biological activity.[1][4] This "privileged scaffold" is a cornerstone

of numerous pharmaceutically active agents, demonstrating a wide range of therapeutic

potential.[2][4] Its prominence was highlighted by its inclusion in the broad-spectrum antiviral

drug Remdesivir, which has been utilized in the treatment of RNA virus infections.[1][5] Beyond

antiviral applications, derivatives of this scaffold are integral to several kinase inhibitors

developed for cancer therapy, including treatments for gastrointestinal stromal tumors and

inhibitors of VEGFR-2, PI3Kδ, and Met kinase.[2][6][7][8][9]

The pyrrolotriazinone variant, specifically the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one skeleton,

serves as a key intermediate in the synthesis of these complex molecules and is a bioactive

compound in its own right.[10][11] These compounds have shown promise as inhibitors for

targets such as tankyrase and phosphoinositide 3-kinase (PI3K), and as antagonists for

various receptors.[10][11] This guide provides a detailed examination of a robust synthetic

pathway to a fundamental analogue, 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, designed for

researchers, medicinal chemists, and professionals in drug development. We will delve into the

strategic considerations behind the synthesis, detailed experimental protocols, and the

mechanistic underpinnings of the key transformations.

Retrosynthetic Strategy and Mechanistic Rationale
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A logical approach to constructing the 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one core involves the

formation of the triazinone ring onto a pre-functionalized pyrrole precursor. The most critical

bond disconnection is the N3-C4 amide bond within the triazinone ring, which points to an

intramolecular cyclization as the final key step. This strategy leverages a 1,2-disubstituted

pyrrole, specifically a 1-amino-2-carboxamide derivative, as the penultimate intermediate.

The chosen forward synthesis is therefore a multi-step sequence beginning with a substituted

pyrrole-2-carboxylic acid. The key transformations include:

N-Amination of the pyrrole ring to install the crucial N-N bond.

Peptide Coupling to introduce the side chain that will form the remainder of the triazinone

ring, including the C2-methyl group.

Regioselective Intramolecular Cyclization to forge the final heterocyclic ring system.

This approach offers excellent control over substituent placement and relies on well-

established, high-yielding reactions.
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Caption: Retrosynthetic analysis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Core Synthetic Pathway: From Pyrrole to Fused
Triazinone
The following section outlines a validated synthetic route, explaining the causality behind the

choice of reagents and conditions at each stage. This pathway is adapted from methodologies

developed for similar pyrrolotriazinone structures and is recognized for its efficiency and mild

reaction conditions.[1][10][12]
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Caption: Overall synthetic workflow for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.
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Step 1 & 2: Synthesis of the 1-Aminopyrrole
Intermediate
The synthesis begins with a suitable pyrrole starting material, such as 3-chloro-1H-pyrrole-2-

carboxylic acid.[1][10] The initial amidation can be achieved via standard methods, for instance,

by converting the carboxylic acid to an acyl chloride with thionyl chloride followed by reaction

with an appropriate amine. The subsequent N-amination of the pyrrole nitrogen is a critical

step. While various reagents exist, treating the pyrrole-2-carboxamide with sources of

electrophilic ammonia like chloramine (NH₂Cl) or hydroxylamine derivatives in the presence of

a base affords the 1-aminopyrrole intermediate in good yield.[1]

Step 3: Peptide Coupling to Introduce the Methyl
Sidechain
To construct the precursor for the 2-methyl substituted triazinone ring, the 1-aminopyrrole

intermediate is coupled with N-protected L-alanine (Boc-L-Ala). The use of 1-(3-

Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) is a field-proven choice for

this amide bond formation.[10][12] EDC is a water-soluble carbodiimide that activates the

carboxylic acid group of Boc-L-Ala, allowing for efficient nucleophilic attack by the 1-amino

group of the pyrrole. This reaction proceeds under mild conditions and typically results in high

yields of the 1,2-biscarbamoyl-substituted pyrrole.

Step 4: Regioselective Intramolecular Cyclization
This is the cornerstone of the synthesis, where the fused ring system is formed. The cyclization

of the biscarbamoyl precursor is ingeniously promoted by treatment with triphenylphosphine

(PPh₃) and a halogen source like bromine (Br₂), followed by the addition of a base such as

triethylamine (Et₃N).[1][10]

Mechanism of Cyclization:

Triphenylphosphine reacts with bromine to form a dibromotriphenylphosphorane (PPh₃Br₂)

intermediate.

This powerful electrophilic species activates one of the carbonyl groups of the biscarbamoyl

precursor, likely the one derived from the alanine moiety, by forming a phosphonium adduct.
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This conversion of a hydroxyl group (in the enol form) into an excellent leaving group is key.

The addition of triethylamine deprotonates the other amide nitrogen (the one attached to the

pyrrole ring at position 2).

This deprotonated nitrogen then acts as an intramolecular nucleophile, attacking the

activated carbonyl carbon.

This attack leads to ring closure and elimination of triphenylphosphine oxide (Ph₃P=O),

yielding the final 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one product.

This method is highly effective, often proceeding rapidly at low temperatures (e.g., 0 °C) in a

matter of minutes, which is a significant practical advantage over older methods that required

high temperatures and prolonged reaction times.[10][12]

Experimental Protocols
The following protocols are generalized from established procedures for analogous structures

and should be adapted and optimized for specific substrates and scales.[10][12]

Protocol 1: Synthesis of N-Acylated Precursor (Step 3)
To a solution of 1-amino-3-chloro-N-aryl-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous

tetrahydrofuran (THF, ~0.1 M), add N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala, 1.4 eq).

Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.4 eq) to the

mixture at room temperature.

Stir the reaction mixture overnight under an inert atmosphere (N₂ or Ar).

Upon completion (monitored by TLC), dilute the mixture with ethyl acetate and wash

sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude residue by column chromatography on silica gel to yield the pure N-acylated

precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5082444/
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-168-S1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5082444/
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-168-S1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Intramolecular Cyclization (Step 4)
To a solution of triphenylphosphine (1.95 eq) in anhydrous dichloromethane (CH₂Cl₂, ~0.5

M), add bromine (2.15 eq) dropwise at 0 °C. Stir the resulting mixture at room temperature

for 15 minutes to form the PPh₃Br₂ reagent.

Cool the reagent mixture back to 0 °C.

In a separate flask, dissolve the N-acylated precursor (1.0 eq) in anhydrous CH₂Cl₂ and add

triethylamine (4.9 eq).

Add the solution of the precursor and base to the PPh₃Br₂ mixture at 0 °C.

Stir the reaction vigorously at 0 °C for 5-10 minutes.

Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel (e.g., using an ethyl

acetate/hexane gradient) to afford the final 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one derivative.

Data Presentation: Expected Characterization
While the exact spectroscopic data for the title compound requires experimental verification,

the table below summarizes the expected and representative analytical data based on

published characterizations of closely related pyrrolotriazinone analogues.[3][13]
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Analysis Expected Observations

¹H NMR

Signals corresponding to the pyrrole ring

protons (typically in the δ 6.0-7.5 ppm range). A

quartet and a doublet for the C2-CH-CH₃

moiety. A singlet for the methyl group.

¹³C NMR

Carbonyl carbon signals in the δ 155-165 ppm

range. Signals for the pyrrole and triazinone ring

carbons. Aliphatic signals for the methyl group.

Mass Spec (EI-MS)

A molecular ion peak [M]⁺ corresponding to the

calculated molecular weight of C₇H₇N₃O

(149.15 g/mol ).

Appearance Typically an off-white to yellow solid.

Conclusion and Outlook
The synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one presented herein represents a modern,

efficient, and reliable route to a valuable heterocyclic scaffold. The key to the process is the

mild and rapid intramolecular cyclization reaction, which avoids the harsh conditions of

previous methods.[10] This pathway is not only effective but also amenable to diversification.

By substituting L-alanine with other amino acids in the peptide coupling step, a diverse library

of C2-substituted pyrrolotriazinones can be readily generated, providing medicinal chemists

with a powerful platform for structure-activity relationship (SAR) studies.[8] As the importance of

the pyrrolotriazine core in drug discovery continues to grow, robust and scalable synthetic

strategies like the one detailed in this guide will be essential for advancing the development of

novel therapeutics.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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